(R)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a p-tolyl group on the side chain. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis or resolution of racemic mixtures.
Introduction of the p-Tolyl Group: The p-tolyl group is introduced via a Grignard reaction or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the protection of amino groups, coupling reactions, and deprotection steps under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: p-Tolualdehyde or p-toluic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The p-tolyl group may influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a p-tolyl group.
®-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness: ®-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and interactions. The Boc protecting group provides stability during synthetic processes, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(3R)-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWMIEZHOLGJBM-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375892 | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479064-97-6 | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479064-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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